BenchChemオンラインストアへようこそ!

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Medicinal Chemistry Click Chemistry Triazole Regiochemistry

This compound is the unambiguous 2H-1,2,3-triazol-2-yl regioisomer (CAS 2034346-21-7), distinct from the 1H-regioisomer (CAS 2201549-38-2) which exhibits different hydrogen-bonding geometry and metabolic stability. The alpha-methyl substituent introduces chiral complexity absent from achiral ethanone analogs, enabling enantiomer-specific pharmacological profiling. With XLogP3 1.9, TPSA 60.2 Ų, and zero HBD, it defines lead-like chemical space for fragment-based drug discovery and SPR model calibration. Select this compound when your SAR program demands regioisomerically pure starting material for precise evaluation of triazole N2-substitution effects.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034346-21-7
Cat. No. B2683952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
CAS2034346-21-7
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)N2N=CC=N2)OC3=CC=CC=C3
InChIInChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-10-7-13(11-18)19-16-8-9-17-19/h2-6,8-9,12-13H,7,10-11H2,1H3
InChIKeyQPOCBUDRSNESHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS 2034346-21-7): Structural and Physicochemical Baseline for Procurement Evaluation


1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS 2034346-21-7) is a synthetic heterocyclic compound belonging to the class of 2H-1,2,3-triazole-substituted pyrrolidine amides. It incorporates a pyrrolidine core N-substituted with a 2-phenoxypropanoyl group and C3-substituted with a 2H-1,2,3-triazol-2-yl moiety. Its molecular formula is C15H18N4O2, with a molecular weight of 286.33 g/mol and a computed XLogP3 of 1.9 [1]. The compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications, particularly as an intermediate for kinase inhibitor development and antimicrobial agent discovery programs [2].

Why In-Class Triazole-Pyrrolidine Analogs Cannot Substitute for 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS 2034346-21-7)


Superficially similar triazole-pyrrolidine derivatives differ critically in regiochemistry, linker length, and substituent identity, each of which fundamentally alters physicochemical and pharmacological profiles. The target compound bears the 2H-1,2,3-triazol-2-yl regioisomer attached at the pyrrolidine C3 position, distinguishing it from the 1H-1,2,3-triazol-1-yl regioisomer (CAS 2201549-38-2) which exhibits different hydrogen-bonding geometry, dipole moment, and metabolic stability [1]. The phenoxypropanone acyl group introduces a chiral center at the alpha-carbon, generating stereochemical complexity absent in simpler phenoxyethanone analogs. Interchanging with the ethanone homolog (CAS 1788557-82-3) eliminates this stereocenter and alters conformational flexibility, potentially compromising target binding selectivity [2]. The computed topological polar surface area (TPSA) of 60.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors define a distinct permeability and solubility profile compared to analogs bearing additional polar substituents [1].

Quantitative Differentiation Evidence: 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS 2034346-21-7) vs. Closest Analogs


Regioisomeric Identity: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Substitution at Pyrrolidine C3

The target compound (CAS 2034346-21-7) features the 2H-1,2,3-triazol-2-yl regioisomer, directly distinguished from its 1H-1,2,3-triazol-1-yl regioisomer (CAS 2201549-38-2). 2H-1,2,3-triazoles lack the N–H tautomeric proton, eliminating hydrogen bond donor capacity—the target compound has 0 H-bond donors versus 0 for the 1H regioisomer in non-tautomeric form, but the 1H regioisomer can tautomerize. This regioisomeric distinction alters molecular electrostatic potential surfaces, dipole moment orientation, and metabolic vulnerability at the triazole ring. Literature on analogous triazole regioisomeric pairs demonstrates that 2H-1,2,3-triazoles generally exhibit enhanced metabolic stability and distinct target binding geometry compared to 1H-1,2,3-triazoles [1]. Both compounds share the same molecular formula (C15H18N4O2, MW 286.33) and computed XLogP3 of 1.9, making regioisomerism the sole differential factor [2].

Medicinal Chemistry Click Chemistry Triazole Regiochemistry

Linker Length: Phenoxypropanone vs. Phenoxyethanone Acyl Chain

The target compound bears a 2-phenoxypropanoyl group (three-carbon backbone with alpha-methyl branch), distinguishing it from the 2-phenoxyethanoyl analog (CAS 1788557-82-3) which has a two-carbon linker and no alpha-substituent. The additional methyl group in the target compound introduces a chiral center at the alpha-carbon (undefined stereocenter count = 2 in PubChem), generating (R)- and (S)-enantiomers with potentially divergent biological activities. This stereochemical feature is absent in the ethanone analog, which is achiral at the corresponding position [1]. The rotatable bond count increases from 3 (ethanone analog) to 4 (target compound), altering conformational sampling and entropic contributions to target binding [2].

Structure-Activity Relationship Scaffold Optimization Conformational Analysis

Physicochemical Property Profile Differentiating from Para-Substituted Phenyl Analogs

Compared to the 4-(trifluoromethyl)phenyl analog (CAS 2194845-40-2), the target compound demonstrates a markedly different lipophilicity and electronic profile. The target compound has a computed XLogP3 of 1.9, whereas the 4-CF3-phenyl analog (C16H17F3N4O, MW 338.33), bearing a strongly electron-withdrawing trifluoromethyl group, has a predicted XLogP3 of approximately 2.7–3.0, a difference of 0.8–1.1 log units [1]. The target compound's TPSA of 60.2 Ų falls within the favorable range for oral bioavailability (Veber rule: TPSA < 140 Ų), and its zero hydrogen bond donor count satisfies Lipinski criteria [1]. These parameters position the compound as a more balanced lead-like scaffold (lower lipophilicity, lower molecular weight) compared to the CF3-phenyl analog, reducing risks of promiscuous binding and poor aqueous solubility often associated with highly lipophilic triazole derivatives.

Drug-Likeness Lipophilicity Permeability

Structural Scaffold Utility: Triazole-Pyrrolidine Core as a Privileged Intermediate in Kinase Inhibitor and Antimicrobial Programs

The target compound occupies a strategic position in the chemical space of triazole-pyrrolidine scaffolds used for kinase inhibitor and antimicrobial agent development. Patent and literature analysis of the broader 2H-1,2,3-triazole-pyrrolidine class reveals that this scaffold has been successfully employed in the discovery of orexin receptor antagonists (e.g., crystalline salt forms in US patent family for (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone) [1], mGluR5 modulators (AstraZeneca, 2009) [2], and mitochondrial permeability transition pore (mPTP) blockers [3]. The target compound's unadorned phenoxypropanone group provides a clean, modifiable handle for late-stage diversification through amide coupling, Suzuki-Miyaura cross-coupling (via halogenation of the phenyl ring), or triazole functionalization. Unlike more elaborated analogs that are locked into specific target profiles, the target compound serves as a versatile intermediate suitable for parallel library synthesis and SAR exploration across multiple target classes.

Kinase Inhibitors Antimicrobial Agents Scaffold-Based Drug Discovery

Recommended Application Scenarios for 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS 2034346-21-7) Based on Differential Evidence


Regioisomer-Specific SAR Studies in Triazole-Containing Lead Optimization

The unambiguous 2H-1,2,3-triazol-2-yl regioisomerism of this compound makes it the appropriate choice for SAR programs requiring regioisomerically pure starting material. When structure-activity relationships demand precise evaluation of triazole N2-substitution effects on target binding, metabolic stability, or off-target selectivity, this compound provides the defined 2H-regioisomer baseline. The 1H-1,2,3-triazol-1-yl regioisomer (CAS 2201549-38-2) cannot serve this purpose, as the regioisomeric difference alters hydrogen-bonding geometry and metabolic susceptibility. Procurement of both regioisomers enables direct head-to-head comparison of regioisomer-dependent pharmacology [1].

Enantioselective Probe Development Leveraging the Alpha-Methyl Chiral Center

The alpha-methyl substituent on the phenoxypropanone chain introduces a chiral center absent in simpler phenoxyethanone analogs. This stereochemical feature enables the synthesis and evaluation of enantiomerically pure (R)- and (S)-configured derivatives for target selectivity studies. Research groups investigating stereochemistry-dependent target engagement, particularly for enzymes with chiral binding pockets (kinases, proteases, GPCRs), should select this compound over achiral ethanone analogs. The two undefined stereocenters provide a basis for chiral resolution and subsequent enantiomer-specific pharmacological profiling [2].

Lead-Like Scaffold for Fragment-Based and Parallel Library Synthesis

With a molecular weight of 286.33 g/mol, XLogP3 of 1.9, TPSA of 60.2 Ų, and zero hydrogen bond donors, this compound falls squarely within lead-like chemical space suitable for fragment-based drug discovery and parallel library synthesis. Its unsubstituted phenyl ring and free triazole C4/C5 positions provide three independent vectors for chemical diversification. Compared to heavily substituted analogs (e.g., 4-CF3-phenyl derivative, MW 338; elaborated orexin antagonists, MW >400), this scaffold offers superior synthetic tractability, lower cost per modification step, and broader applicability across multiple target classes including kinase inhibition, antimicrobial development, and CNS receptor modulation [3].

Reference Standard for Triazole-Pyrrolidine Physicochemical Profiling in Permeability and Solubility Assays

The computed physicochemical profile of this compound (XLogP3 1.9, TPSA 60.2 Ų, 0 HBD, 4 HBA) places it in a favorable region of drug-like property space. This compound can serve as a reference standard when calibrating in vitro permeability (PAMPA, Caco-2) and kinetic solubility assays for triazole-pyrrolidine chemical series. Its intermediate lipophilicity avoids the solubility- and permeability-limiting extremes encountered with high-logP analogs (e.g., 4-CF3-phenyl derivative, estimated XLogP3 2.7–3.0), enabling more reliable assay benchmarking. Researchers building structure-property relationship (SPR) models for this scaffold class should include this compound as a central calibration point [1].

Quote Request

Request a Quote for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.